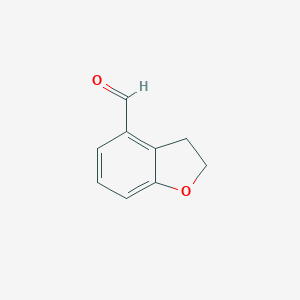

2,3-二氢苯并呋喃-4-甲醛

描述

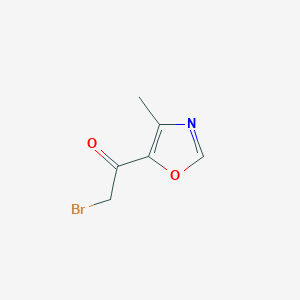

2,3-Dihydrobenzofuran-4-carbaldehyde is a compound of interest due to its potential applications in organic synthesis and material science. Its structure and reactivity allow for the exploration of various chemical reactions and properties, making it a valuable subject of study in the field of organic chemistry.

Synthesis Analysis

The synthesis of isomeric dibenzofuran carboxaldehydes involves formylation of dibenzofuran with α,α-dichloromethyl methyl ether and tin(IV) chloride, yielding a mixture of aldehydes in high yield. This synthesis pathway highlights the versatility of dibenzofuran derivatives as intermediates in organic synthesis (Yempala & Cassels, 2017).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-4-carbaldehyde and its isomers was characterized using 1H and 13C NMR spectroscopy. Advanced 2D-NMR techniques, such as NOESY for 1H–1H interactions and HSQC and HMQC experiments for 1H–13C correlations, were employed to fully assign the spectral signals, providing detailed insights into the molecule's structure (Yempala & Cassels, 2017).

Chemical Reactions and Properties

2,3-Dihydrobenzofuran-4-carbaldehyde undergoes various chemical reactions, including Knoevenagel polycondensation, which involves the reaction with bis(cyanoacetate) monomers to synthesize donor–acceptor polymers containing shoulder-to-shoulder main chains. This showcases its utility as a precursor for polymers with desirable electronic properties (Namazi et al., 2001).

Physical Properties Analysis

While specific studies focusing exclusively on the physical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde were not identified, the general understanding of dibenzofuran derivatives suggests that these compounds exhibit solubility in common organic solvents and may possess unique optical and electronic properties useful in materials science.

Chemical Properties Analysis

The chemical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde include its reactivity in nucleophilic addition reactions, cycloadditions, and its role as an intermediate in the synthesis of biologically active molecules. Its versatility is further demonstrated by its involvement in multicomponent reactions leading to the synthesis of fully substituted furans, highlighting its potential as a building block in organic synthesis (Pan et al., 2010).

科学研究应用

超声波促进的Chalcone衍生物合成:在超声波促进的Chalcone衍生物合成中使用2,3-二氢苯并呋喃-4-甲醛展示了一种高效和绿色化学方法,提供了高产率、温和条件和减少废物的好处 (Adole et al., 2020)。

从自然来源中分离:这种化合物已经从Basidiomycete Bondarzewia berkeleyi的培养基中分离出来,表明其存在于自然真菌来源 (Shao Hong, 2007)。

手性2-异丙烯基-2,3-二氢苯并呋喃的研究:对天然存在的手性2-异丙烯基-2,3-二氢苯并呋喃的绝对结构进行了研究,有助于理解天然化合物结构 (Yamaguchi et al., 2003)。

新化合物的合成:它用于合成各种新化合物,如二苯并呋喃羧醛,展示了它在有机化学中的多功能性 (Yempala & Cassels, 2017)。

有机合成中的环化反应:它在碳烯催化的环化反应中发挥作用,为潜在的药物应用创造新的核心结构 (Peng et al., 2018)。

Morita–Baylis–Hillman反应研究:该化合物已在Morita–Baylis–Hillman反应的背景下进行研究,这对于理解有机合成中的反应机制是重要的 (Yempala等,2015)。

安全和危害

While specific safety and hazard information for 2,3-Dihydrobenzofuran-4-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

属性

IUPAC Name |

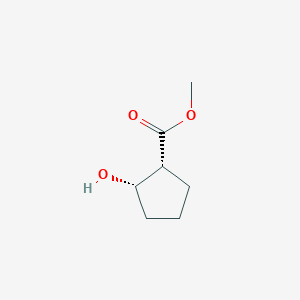

2,3-dihydro-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWRRGVTYBMERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596268 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzofuran-4-carbaldehyde | |

CAS RN |

209256-42-8 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。